molecular formula C24H28N4O4S B6550675 methyl 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-52-4

methyl 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550675
CAS No.: 1040655-52-4
M. Wt: 468.6 g/mol
InChI Key: GEFQOKOZZKIBAF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a methoxyphenyl group, and a tetrahydroquinazoline group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The methoxyphenyl group is a common motif in medicinal chemistry, often contributing to the binding affinity of a drug .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Piperazine rings, for example, can participate in a variety of reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, compounds with a piperazine ring are found in a variety of drugs, including antihistamines, antiparasitic, and antipsychotic drugs .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in pharmaceuticals, given the presence of a piperazine ring .

Properties

IUPAC Name

methyl 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-31-19-7-5-18(6-8-19)27-14-12-26(13-15-27)10-3-11-28-22(29)20-9-4-17(23(30)32-2)16-21(20)25-24(28)33/h4-9,16H,3,10-15H2,1-2H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQOKOZZKIBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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